N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide is a sulfonamide-benzamide derivative characterized by a benzo[b]thiophene moiety linked to a benzamide core via a sulfonylmorpholine group. This compound is of interest in medicinal chemistry due to its structural similarity to apoptotic CHOP pathway activators, as evidenced by related sulfonamide-benzamides studied in pharmacological contexts . Key features include:
- Morpholinosulfonyl group: A polar sulfonamide-morpholine moiety that may improve solubility and influence target binding.
- Benzamide backbone: A common pharmacophore in kinase inhibitors and enzyme modulators.
Synthetic routes for analogous compounds (e.g., 4-(morpholinosulfonyl)aniline derivatives) involve coupling benzoyl chlorides or thiophenecarbonyl chlorides with sulfonamide-functionalized anilines in solvents like acetonitrile or methylene chloride .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c22-19(20-16-3-6-18-15(13-16)7-12-26-18)14-1-4-17(5-2-14)27(23,24)21-8-10-25-11-9-21/h1-7,12-13H,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAAVOJBQMKCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiophene core, which can be achieved through cyclization reactions of 2-alkynyl thioanisoles catalyzed by gold(I) complexes . The morpholine sulfonyl group can be introduced via sulfonylation reactions using morpholine and sulfonyl chlorides under basic conditions. Finally, the benzamide moiety is incorporated through amide bond formation reactions, often using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiophenes.
Scientific Research Applications
N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfonyl groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The benzothiophene core may interact with hydrophobic pockets, while the morpholine sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Sulfonamide-Benzamides with Varying Aryl Groups
The target compound differs from analogs such as N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide (22) and N-(4-(morpholinosulfonyl)phenyl)benzamide (23) () in its aryl substituent. Key distinctions include:
Thiomorpholine vs. Morpholine Sulfonyl Variants
N-(4-(Thiomorpholinosulfonyl)phenyl)benzamide (LASSBio-1446, 6) () replaces morpholine with thiomorpholine, altering electronic and solubility properties:
Halogenated and Fluorinated Derivatives
Compounds like 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (X = Cl, Br) () feature halogen substituents that enhance metabolic stability and bioavailability. Unlike the target compound, these derivatives undergo tautomerization (e.g., thione ↔ thiol forms), complicating their structural characterization .
Key Research Findings
- Purity and Characterization : Analogs like 22 and 23 exhibit >95% purity via LCMS, with molecular ions ([M+H]⁺) confirming structural integrity . The target compound would require similar validation.
- Functional Group Interactions : IR spectra of related compounds () show νC=O (~1663–1682 cm⁻¹) and νC=S (~1243–1258 cm⁻¹), critical for confirming benzamide and sulfonyl/thione motifs .
Biological Activity
N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome. This inflammasome plays a critical role in the immune response and is implicated in various diseases, including neurodegenerative disorders and metabolic syndromes. The following sections detail the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 334.39 g/mol
- Functional Groups :
- Benzothiophene moiety
- Morpholinosulfonyl group
- Amide linkage
This unique combination of functional groups contributes to its biological activity by facilitating interactions with target proteins.
This compound functions primarily as a non-selective inhibitor of the NLRP3 inflammasome. The mechanism involves:
- Binding Affinity : The compound binds to the NLRP3 protein, inhibiting its activation and subsequent IL-1β release, a key pro-inflammatory cytokine.
- Structural Interactions : Hydrogen bonding and hydrophobic interactions play significant roles in its binding efficacy, as demonstrated in various SAR studies .
Structure-Activity Relationship (SAR)
Research has shown that modifications to the compound can significantly influence its biological activity:
- Substituents on the Benzothiophene Ring : Variations in substituents lead to changes in potency. For example, replacing certain halogens or adding electron-donating groups can enhance inhibitory effects on IL-1β release .
- Sulfonamide Variations : Altering the sulfonamide group affects both potency and selectivity, indicating that this moiety is crucial for biological activity .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds.
| Compound | Inhibitory Potency (IC50) | Target | Notes |
|---|---|---|---|
| MCC950 | 8 nM | NLRP3 | Positive control; validates model |
| Compound 1 | ~16 nM | NLRP3 | Initial analog with moderate potency |
| Compound 18 | ~4 nM | NLRP3 | Enhanced potency with structural modification |
1. Inhibition of IL-1β Release
A study demonstrated that treatment with this compound resulted in significant inhibition of IL-1β release from activated macrophages. The compound was tested in a murine macrophage cell line (J774A.1) activated by lipopolysaccharide (LPS) and ATP, showing a dose-dependent response .
2. Cytotoxicity Assessment
Further investigations into cytotoxicity revealed that the compound exhibited minimal cytotoxic effects at concentrations that effectively inhibited inflammasome activation. This suggests a favorable safety profile for potential therapeutic applications .
3. Selectivity Studies
Comparative studies with other known inflammasome inhibitors indicated that this compound maintained selectivity for the NLRP3 pathway over other inflammatory pathways, reinforcing its potential as a targeted therapeutic agent .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide?
Answer: The synthesis typically involves coupling a benzo[b]thiophen-5-amine derivative with a 4-(morpholinosulfonyl)benzoyl chloride precursor. Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity and solubility of intermediates .
- Catalysts : Amine bases like pyridine or triethylamine neutralize HCl byproducts during acyl chloride coupling .
- Purification : Flash chromatography or recrystallization improves purity (>95%), as confirmed by HPLC .
- Yield optimization : Reaction temperatures between 0–25°C minimize side reactions like sulfonamide hydrolysis .
Q. How is the compound characterized to confirm its structural integrity?
Answer:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., benzothiophene aromatic protons at δ 7.2–8.1 ppm) and confirm sulfonamide/morpholine linkages .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 443.08) .
- HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water gradients .
Q. What strategies address solubility challenges in biological assays?
Answer:
- Solubility screening : Test in DMSO (stock solutions) followed by dilution in PBS or cell culture media (≤0.1% DMSO final) .
- Formulation additives : Co-solvents (e.g., cyclodextrins) or surfactants (Tween-80) enhance aqueous solubility for in vitro studies .
- pH adjustment : The morpholinosulfonyl group’s pKa (~1.5) allows solubility in mildly acidic buffers .
Q. How is in vitro bioactivity assessed for this compound?
Answer:
- Enzyme inhibition assays : Dose-response curves (e.g., IC) against targets like autotaxin (ATX) or kinases, using fluorogenic substrates .
- Cell-based assays : Cytotoxicity (MTT assay) and antiproliferative activity (e.g., in cancer cell lines) at concentrations 1–100 µM .
- Controls : Include reference inhibitors (e.g., HA130 for ATX) to validate assay specificity .
Advanced Research Questions
Q. What mechanistic insights exist for its interaction with biological targets?
Answer:
- Structural modeling : Docking studies suggest the morpholinosulfonyl group occupies hydrophobic pockets in enzyme active sites (e.g., ATX’s hydrophobic channel) .
- Kinetic studies : Time-dependent inhibition and K values indicate non-competitive or allosteric modulation .
- SAR analysis : Modifying the benzothiophene substituents alters potency; electron-withdrawing groups enhance target affinity .
Q. How should researchers resolve contradictory bioactivity data across studies?
Answer:
Q. What methodologies assess selectivity and toxicity profiles?
Answer:
Q. How are in vivo pharmacokinetic (PK) studies designed for this compound?
Answer:
Q. What analytical methods monitor stability under physiological conditions?
Answer:
Q. How can computational modeling guide derivative design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
